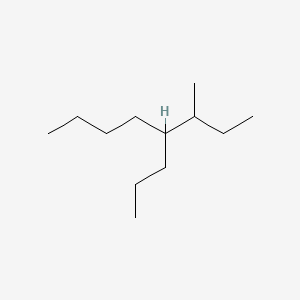

3-Methyl-4-propyloctane

Descripción general

Descripción

3-Methyl-4-propyloctane is a branched alkane with the molecular formula C₁₂H₂₆. It is a hydrocarbon consisting of a chain of twelve carbon atoms with a methyl group attached to the third carbon and a propyl group attached to the fourth carbon. This compound is part of the larger family of alkanes, which are saturated hydrocarbons known for their stability and lack of reactivity under standard conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-propyloctane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable octane derivative. For instance, starting with 3-methyloctane, a Friedel-Crafts alkylation reaction can be employed using propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic cracking of larger hydrocarbons followed by selective hydrogenation and purification processes. Catalytic cracking breaks down larger hydrocarbon molecules into smaller, more useful fragments, which are then selectively hydrogenated to produce the desired branched alkanes .

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-4-propyloctane, like other alkanes, primarily undergoes substitution reactions rather than addition reactions due to the lack of double or triple bonds. The most common reactions include:

Halogenation: In the presence of ultraviolet light, this compound can react with halogens such as chlorine or bromine to form halogenated derivatives.

Combustion: When burned in the presence of oxygen, it undergoes complete combustion to produce carbon dioxide and water.

Common Reagents and Conditions

Halogenation: Chlorine (Cl₂) or bromine (Br₂) in the presence of UV light.

Combustion: Requires an adequate supply of oxygen (O₂).

Major Products Formed

Halogenation: Produces various halogenated alkanes depending on the position of substitution.

Combustion: Produces carbon dioxide (CO₂) and water (H₂O).

Aplicaciones Científicas De Investigación

Scientific Research Applications

Research has indicated potential interactions of 3-Methyl-4-propyloctane with biological membranes due to its hydrophobic nature. Studies suggest that it may integrate into lipid bilayers, affecting membrane fluidity and potentially influencing cellular processes.

Case Study: Membrane Interaction

A study investigating the effects of various hydrocarbons on membrane integrity found that compounds like this compound could alter the permeability of lipid membranes, suggesting implications for drug delivery systems and toxicology assessments .

Industrial Applications

In industrial settings, this compound is utilized in the formulation of specialty fuels and lubricants . Its properties allow for improved performance characteristics in these applications.

Table 2: Industrial Uses

| Application Type | Description |

|---|---|

| Specialty Fuels | Enhances combustion efficiency and reduces emissions |

| Lubricants | Provides better lubrication properties due to lower volatility |

Chemical Reactions

This compound primarily undergoes substitution reactions due to its saturated nature:

- Halogenation: Reacts with halogens (e.g., Cl₂ or Br₂) under UV light to form halogenated derivatives.

- Combustion: Burns in oxygen to produce carbon dioxide (CO₂) and water (H₂O), demonstrating its potential as an energy source.

Mecanismo De Acción

As a hydrocarbon, 3-Methyl-4-propyloctane does not have a specific mechanism of action in biological systems. Its primary interactions are hydrophobic, meaning it can integrate into lipid bilayers and affect membrane fluidity. In chemical reactions, its mechanism involves the breaking and forming of C-H and C-C bonds under appropriate conditions .

Comparación Con Compuestos Similares

Similar Compounds

- 3-Ethyl-4-methyloctane

- 3,3-Dimethylhexane

- 3-Methyl-5-propyloctane

Uniqueness

3-Methyl-4-propyloctane is unique due to its specific branching pattern, which influences its physical properties such as boiling point and melting point. The presence of both a methyl and a propyl group on the octane backbone provides distinct steric and electronic effects compared to other branched alkanes .

Actividad Biológica

3-Methyl-4-propyloctane (CAS Number: 62184-35-4) is a branched-chain alkane with the molecular formula . Its unique structure influences its physical and chemical properties, which in turn affect its biological activity. This article explores the biological activities associated with this compound, including its potential applications and effects on biological systems.

- Molecular Weight : 170.335 g/mol

- Density : Not available

- Boiling Point : Not available

- LogP : 4.639, indicating lipophilicity which may influence its absorption and distribution in biological systems .

Biological Activity Overview

The biological activity of this compound has not been extensively documented in scientific literature; however, some insights can be gathered from related compounds and general trends observed in branched-chain alkanes.

Potential Antimicrobial Properties

Research indicates that certain aliphatic hydrocarbons can inhibit the growth of specific bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting metabolic pathways. Although direct studies on this compound are sparse, its structural characteristics suggest it may possess some level of antimicrobial activity against enteric bacteria, similar to other long-chain hydrocarbons .

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are lacking, broader research into related compounds provides useful context:

- Study on Aliphatic Hydrocarbons : A study examining various aliphatic hydrocarbons found that compounds with longer carbon chains exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The study concluded that structural features such as branching and chain length significantly impact biological efficacy .

- Antioxidant Properties of Related Compounds : Research has shown that similar branched-chain alkanes demonstrate antioxidant activity, suggesting a potential for this compound to exhibit similar effects. These compounds can scavenge free radicals and reduce oxidative damage in biological systems .

Comparative Analysis of Related Compounds

The following table summarizes the properties and biological activities of selected branched-chain alkanes compared to this compound:

| Compound | Molecular Formula | Molecular Weight | LogP | Antioxidant Activity | Antimicrobial Activity |

|---|---|---|---|---|---|

| This compound | C12H26 | 170.335 g/mol | 4.639 | Hypothetical | Hypothetical |

| Dodecane | C12H26 | 170.334 g/mol | 6.0 | Moderate | Yes |

| Octadecane | C18H38 | 254.49 g/mol | 9.0 | Low | Yes |

Propiedades

IUPAC Name |

3-methyl-4-propyloctane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-5-8-10-12(9-6-2)11(4)7-3/h11-12H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXPEFTVFFFIBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCC)C(C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611350 | |

| Record name | 3-Methyl-4-propyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62184-35-4 | |

| Record name | 3-Methyl-4-propyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.